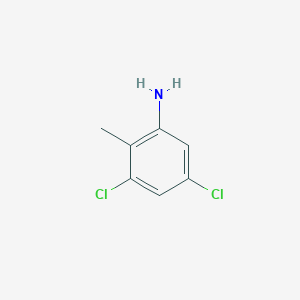

3,5-Dichloro-2-methylaniline

Description

3,5-Dichloro-2-methylaniline is a chlorinated aromatic amine with the molecular formula C₇H₇Cl₂N (molecular weight: 176.04 g/mol). It features two chlorine atoms at the 3- and 5-positions of the benzene ring and a methyl group at the 2-position. This compound serves as a critical intermediate in synthesizing agrochemicals, pharmaceuticals, and dyes. While direct data on its physical properties (e.g., boiling point) are unavailable in the provided evidence, inferences can be drawn from structurally similar analogs. Its reactivity and applications are influenced by the electron-withdrawing chlorine atoms and the steric effects of the methyl group .

Properties

IUPAC Name |

3,5-dichloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCBGVAURJAJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598967 | |

| Record name | 3,5-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-28-5 | |

| Record name | 3,5-Dichloro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62077-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylaniline typically involves the nitration of 2-methyl aniline followed by reduction and chlorination steps. Here is a general synthetic route:

Nitration: 2-Methyl aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitro-2-methylaniline.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diamino-2-methylaniline.

Chlorination: Finally, the amino groups are selectively chlorinated using reagents like phosphorus pentachloride or thionyl chloride to produce 3,5-Dichloro-2-methylaniline

Industrial Production Methods: Industrial production of 3,5-Dichloro-2-methylaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3,5-dichloro-2-methylcyclohexylamine.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products:

Oxidation: 3,5-Dichloro-2-methylquinone.

Reduction: 3,5-Dichloro-2-methylcyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylaniline involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.

Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism

Comparison with Similar Compounds

Positional Isomers of Dichloro-methylanilines

The position of chlorine and methyl substituents significantly impacts physicochemical properties and reactivity. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Key Differences |

|---|---|---|---|

| 3,5-Dichloro-2-methylaniline | Not provided | Cl (3,5); CH₃ (2) | Methyl at 2 may sterically hinder reactions |

| 4,5-Dichloro-2-methylaniline | 2387-08-8 | Cl (4,5); CH₃ (2) | Cl at 4,5 increases symmetry; may alter melting point |

| 3,5-Dichloro-4-methylaniline | 54730-35-7 | Cl (3,5); CH₃ (4) | Methyl at 4 reduces steric hindrance at amine group |

| 2,6-Dichloro-3-methylaniline | 64063-37-2 | Cl (2,6); CH₃ (3) | Cl at 2,6 positions para to each other |

Key Observations :

- Symmetry and Melting Points : Para-substituted isomers (e.g., 2,6-dichloro-3-methylaniline) may exhibit higher melting points due to molecular symmetry.

- Steric Effects : The methyl group at position 2 in 3,5-dichloro-2-methylaniline could hinder electrophilic substitution at the amine group compared to isomers with methyl at position 4 .

Substituent-Type Variants

Compounds with methoxy or nitrile groups instead of methyl or chlorine demonstrate distinct properties:

Methoxy-Substituted Analogs

- 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1): Features methoxy groups at 2,5 and Cl at 3. Methoxy groups increase polarity, enhancing solubility in polar solvents. This compound is synthesized via N-acetylation and chlorination, differing from methyl-substituted analogs .

- 2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3): Combines methoxy and chlorine substituents. Methoxy groups deactivate the ring toward electrophilic substitution compared to methyl groups .

Nitrile-Substituted Analogs

- 4-Amino-3,5-dimethylbenzonitrile (CAS 69797-49-5): Replaces chlorine with a nitrile group. The electron-withdrawing nitrile reduces basicity of the amine compared to chlorine-substituted analogs .

Biological Activity

3,5-Dichloro-2-methylaniline (DCMA) is an aromatic amine compound that has attracted attention for its potential biological activities. This article reviews the existing literature on the biological activity of DCMA, focusing on its antibacterial properties, toxicity, and other relevant biological effects. Data tables and case studies are included to provide a comprehensive understanding of this compound's impact on various biological systems.

Chemical Structure and Characteristics:

- Molecular Formula: C7H7Cl2N

- Molecular Weight: 176.04 g/mol

- Melting Point: 45 °C

- Boiling Point: 220 °C

DCMA is characterized by the presence of two chlorine atoms and a methyl group on a benzene ring, which may influence its reactivity and interactions with biological systems.

Antibacterial Properties

Research has indicated that DCMA exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study explored its potential as an antimicrobial agent against multidrug-resistant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure-dependent antimicrobial activity was noted, suggesting that modifications to its chemical structure could enhance efficacy against resistant strains .

Toxicity Studies

Toxicological assessments have revealed that DCMA can be cytotoxic in certain cell lines. For instance, studies involving human lung A549 cells showed that exposure to DCMA resulted in reduced cell viability, indicating potential cytotoxic effects . Additionally, the compound has been linked to adverse effects in animal models, necessitating careful consideration of exposure levels in industrial applications.

The biological mechanisms through which DCMA exerts its effects are still under investigation. Preliminary findings suggest that it may interact with specific cellular pathways, potentially affecting enzyme activity and gene expression related to inflammation and cell proliferation. For example, it has been observed to inhibit the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation, which could have implications for treating osteoarthritis .

Case Study 1: Antimicrobial Resistance

In a recent study focusing on antimicrobial resistance, DCMA was evaluated alongside other compounds for its effectiveness against resistant strains of bacteria. The results demonstrated that while DCMA exhibited some antibacterial properties, it was less effective than newer synthetic alternatives. This highlights the need for ongoing research into optimizing its structure for improved efficacy .

Case Study 2: Cytotoxic Effects on Human Cells

Another case study assessed the cytotoxic effects of DCMA on human lung cells. The findings indicated a dose-dependent reduction in cell viability at higher concentrations. This suggests that while DCMA may have therapeutic potential, its safety profile must be thoroughly evaluated before clinical application .

Table 1: Antibacterial Activity of 3,5-Dichloro-2-methylaniline

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Table 2: Cytotoxicity Results in A549 Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.